3-ethoxy-N-[(2-methylpyridin-3-yl)methyl]-7-oxaspiro[3.5]nonan-1-amine
Description
3-ethoxy-N-[(2-methylpyridin-3-yl)methyl]-7-oxaspiro[3.5]nonan-1-amine is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro[3.5]nonane core, which is a bicyclic system where two rings share a single atom. The presence of an ethoxy group and a pyridinylmethylamine moiety further enhances its chemical complexity and potential for diverse reactivity and applications.
Properties
IUPAC Name |
3-ethoxy-N-[(2-methylpyridin-3-yl)methyl]-7-oxaspiro[3.5]nonan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-21-16-11-15(17(16)6-9-20-10-7-17)19-12-14-5-4-8-18-13(14)2/h4-5,8,15-16,19H,3,6-7,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMPKAXGFJIQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCOCC2)NCC3=C(N=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-[(2-methylpyridin-3-yl)methyl]-7-oxaspiro[3.5]nonan-1-amine typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Spirocyclic Core: The spiro[3.5]nonane core can be synthesized through a cyclization reaction. For instance, a suitable diol precursor can undergo acid-catalyzed cyclization to form the spirocyclic structure.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol precursor reacts with an ethylating agent such as ethyl iodide in the presence of a base.
Attachment of the Pyridinylmethylamine Moiety: This step involves the nucleophilic substitution of a halogenated spirocyclic intermediate with 2-methyl-3-pyridinemethanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the pyridinylmethylamine moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the pyridinyl ring or the spirocyclic core. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atom of the amine group. Reagents like alkyl halides or acyl chlorides can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-ethoxy-N-[(2-methylpyridin-3-yl)methyl]-7-oxaspiro[3.5]nonan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of spirocyclic compounds, which are of interest due to their rigidity and three-dimensional shape.
Biology
In biological research, this compound can be used to study the interactions of spirocyclic amines with biological targets. Its structural features allow it to interact with various enzymes and receptors, making it a useful tool in drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[(2-methylpyridin-3-yl)methyl]-7-oxaspiro[3.5]nonan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The spirocyclic core provides a rigid scaffold that can fit into binding sites with high specificity. The ethoxy and pyridinylmethylamine groups can form hydrogen bonds and other interactions, stabilizing the compound within the target site.
Comparison with Similar Compounds
Similar Compounds
3-ethoxy-N-[(2-methylpyridin-3-yl)methyl]-7-oxaspiro[3.5]nonan-1-amine: can be compared with other spirocyclic amines such as:
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic core with an ethoxy group and a pyridinylmethylamine moiety. This combination provides a distinct three-dimensional shape and a variety of functional groups that can participate in diverse chemical reactions and interactions with biological targets.
This detailed article provides a comprehensive overview of 3-ethoxy-N-[(2-methylpyridin-3-yl)methyl]-7-oxaspiro[35]nonan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
